![molecular formula C23H21N3O3 B243339 4-isopropyl-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B243339.png)
4-isopropyl-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-isopropyl-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is a chemical compound with potential applications in scientific research. This compound is also known as SBI-425 and is a selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which plays a role in regulating insulin signaling and glucose metabolism.
作用機序
SBI-425 is a selective inhibitor of PTP1B, which is a phosphatase enzyme that dephosphorylates the insulin receptor and other proteins involved in insulin signaling. By inhibiting PTP1B, SBI-425 increases the phosphorylation of the insulin receptor and downstream signaling molecules, leading to improved insulin sensitivity and glucose metabolism.
Biochemical and Physiological Effects:
SBI-425 has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. SBI-425 also reduces body weight and adiposity in obese mice. In addition, SBI-425 has anti-inflammatory effects and can reduce the expression of pro-inflammatory cytokines in adipose tissue. SBI-425 does not have significant effects on food intake or energy expenditure.
実験室実験の利点と制限
SBI-425 is a selective inhibitor of PTP1B, which makes it a useful tool for studying the role of PTP1B in insulin signaling and glucose metabolism. SBI-425 is also relatively stable and can be used in cell culture and animal studies. However, SBI-425 has low solubility in water and requires the use of organic solvents for administration. SBI-425 can also have off-target effects on other phosphatases and kinases, which should be considered when interpreting the results of experiments.
将来の方向性
There are several future directions for research on SBI-425. One direction is to investigate the long-term effects of SBI-425 on glucose metabolism and insulin sensitivity in animal models of diabetes and obesity. Another direction is to study the effects of SBI-425 on other physiological processes, such as inflammation, cancer, and neuronal function. SBI-425 can also be used as a tool to study the role of PTP1B in these processes. Finally, the development of more potent and selective inhibitors of PTP1B could lead to the development of new therapies for diabetes and obesity.
合成法
The synthesis of SBI-425 involves several steps, including the reaction of 2-amino-5-(2-methoxyphenyl)oxazole with 2-bromopyridine, followed by the reaction with 4-isopropylbenzoyl chloride. The final product is obtained after purification by column chromatography. The yield of SBI-425 is around 20%, and the purity is greater than 95%.
科学的研究の応用
SBI-425 has potential applications in scientific research related to diabetes and obesity. PTP1B is a negative regulator of insulin signaling, and its inhibition has been shown to improve insulin sensitivity and glucose metabolism in animal models. SBI-425 has been tested in vitro and in vivo and has shown promising results in improving glucose tolerance and insulin sensitivity. SBI-425 can also be used to study the role of PTP1B in other physiological processes, such as inflammation, cancer, and neuronal function.
特性
分子式 |
C23H21N3O3 |
|---|---|
分子量 |
387.4 g/mol |
IUPAC名 |
N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C23H21N3O3/c1-14(2)15-6-8-16(9-7-15)22(27)25-18-13-17(10-11-19(18)28-3)23-26-21-20(29-23)5-4-12-24-21/h4-14H,1-3H3,(H,25,27) |
InChIキー |
GBRZQCYMETYYRN-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)OC |
正規SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



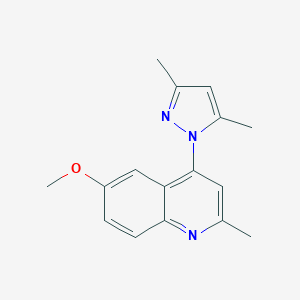
![Ethyl 6-(4-{[(2-bromophenyl)carbonyl]oxy}-3-methoxyphenyl)-2-hydroxy-4-methyl-1,6-dihydropyrimidine-5-carboxylate](/img/structure/B243257.png)
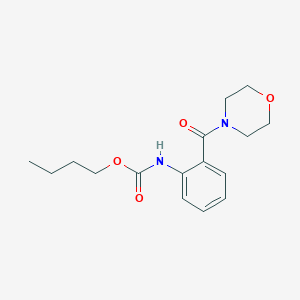
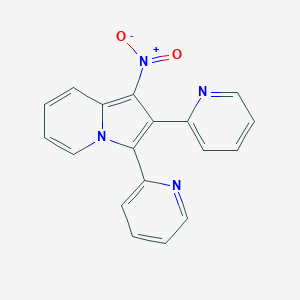
![N-[4-(acetylamino)phenyl]-2-({2-nitrophenyl}sulfanyl)acetamide](/img/structure/B243268.png)
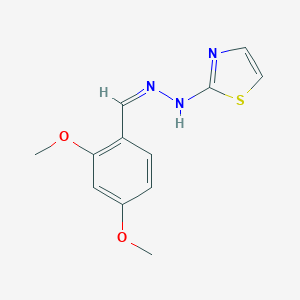
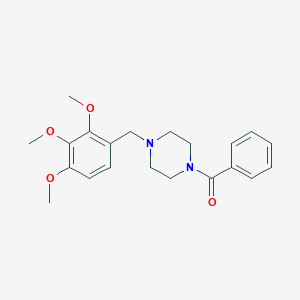
![2-(4-bromophenoxy)-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B243283.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1-naphthamide](/img/structure/B243284.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-methoxybenzamide](/img/structure/B243285.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-methoxy-3-methylbenzamide](/img/structure/B243286.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3,4-dimethoxybenzamide](/img/structure/B243288.png)
![3-bromo-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-4-methoxybenzamide](/img/structure/B243290.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-4-methylbenzamide](/img/structure/B243294.png)